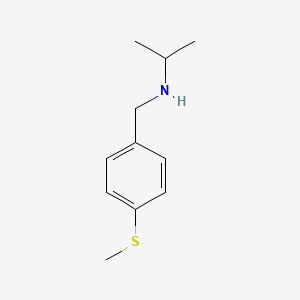

Isopropyl-(4-methylsulfanyl-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

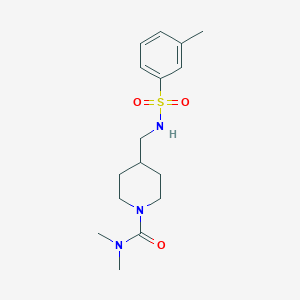

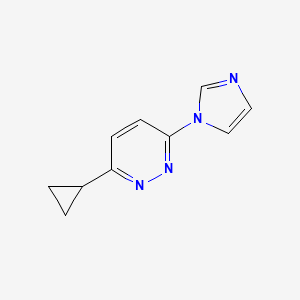

Isopropyl-(4-methylsulfanyl-benzyl)-amine, also known as N-isopropyl-N-(4-(methylthio)benzyl)glycine, is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36046 .

Molecular Structure Analysis

The molecular structure of Isopropyl-(4-methylsulfanyl-benzyl)-amine is defined by its molecular formula, C13H19NO2S . Detailed structural information such as bond lengths and angles, or a 3D structure visualization, would typically be obtained from spectroscopic analysis or computational chemistry studies, which are not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine, such as melting point, boiling point, solubility, etc., are not provided in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.Scientific Research Applications

Medicinal Chemistry Research

Specific Scientific Field

Medicinal Chemistry

Methods of Application or Experimental Procedures

The basic nucleus of the compound was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using ethanol as solvent under reflux condition . The synthesized compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases .

Results or Outcomes

The compounds were screened for their cytotoxic activity and antimicrobial activity . They have shown promising results in these areas .

Synthesis of 5,6-Dihydrophenanthridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

5,6-Dihydrophenanthridines are common aza heterocycle frameworks of natural products and pharmaceuticals . They exhibit various biological activities including antibiotic, anti-inflammatory, and anticancer activity .

Methods of Application or Experimental Procedures

The first palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction of two simple arenes to generate 5,6-dihydrophenanthridines was reported . This approach features a broad substrate scope and good tolerance of functional groups .

Results or Outcomes

This method offers an efficient alternative synthesis route for important 5,6-dihydrophenanthridine compounds .

Design and Synthesis of Benzimidazole Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

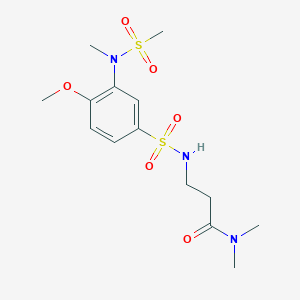

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .

Results or Outcomes

Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also safest one (Ulcer Index) (UI = 0.83) .

properties

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPMCZGMGGZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(4-methylsulfanyl-benzyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)

![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)

![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)